molecular formula C21H24FN3O5S B585772 N-Desmethyl Rosuvastatin Lactone CAS No. 1797419-58-9

N-Desmethyl Rosuvastatin Lactone

Katalognummer: B585772
CAS-Nummer: 1797419-58-9
Molekulargewicht: 449.497
InChI-Schlüssel: WSCHZXKSCWERQN-GUFYHEMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Rosuvastatin Lactone (NDRL) is a secondary metabolite of rosuvastatin (RST), a widely prescribed statin for managing hyperlipidemia. Structurally, NDRL features a lactone ring formed via intramolecular esterification of the carboxylic acid group in the parent compound, coupled with the loss of a methyl group from the pyrimidine ring (C21H24FN3O5S, MW: 449.5) . Unlike the active hydroxy-acid form of rosuvastatin, NDRL is pharmacologically inactive, contributing minimally to HMG-CoA reductase inhibition . It is primarily detected in plasma and excreta during pharmacokinetic studies, with analytical methods like UPLC-MS/MS enabling precise quantification .

Vorbereitungsmethoden

Synthetic Route Design and Reaction Mechanisms

The synthesis of N-Desmethyl Rosuvastatin Lactone derives from modifications to the established Rosuvastatin Lactone synthesis pathway . The patent CN103613582A outlines a multi-step process beginning with fluorobenzaldehyde and isobutyryl methyl acetate, proceeding through condensation, oxidation, and substitution reactions . Key modifications to this route involve omitting methylating agents at critical stages to yield the N-desmethyl variant.

Condensation and Oxidation Steps

The initial condensation of fluorobenzaldehyde with isobutyryl methyl acetate forms a dihydropyrimidinone intermediate (I) . Subsequent oxidation using nitric acid and sodium nitrite introduces hydroxyl groups, yielding intermediate II . These steps remain consistent in N-desmethyl synthesis, as the demethylation occurs later in the pathway.

Substitution and Demethylation

Key Synthetic Steps and Optimization

Bromination and Phosphine Coupling

Bromination of intermediate IV using phosphorus tribromide introduces a bromoethyl group, critical for subsequent phosphine coupling . The coupling reaction with phenylbenzene methoxy phosphine forms a vinyl-phosphinylidine intermediate (VI), which undergoes phosphine-mediated cyclization to yield the lactone precursor . Demethylation prior to this step ensures the final product lacks the N-methyl group.

Lactonization and Purification

The lactonization step employs tetrahydrofuran (THF) and sodium hexamethyldisilazide (NaHMDS) to facilitate cyclization, forming the lactone ring . Final purification via acetonitrile recrystallization and sodium chloride treatment achieves >98% purity . Yield optimization focuses on controlling reaction temperatures (101–125°C) and stoichiometric ratios of diisobutyl aluminum hydride (DIBAL-H) during reduction steps .

Analytical Methodologies for Synthesis Validation

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for quantifying this compound in synthetic mixtures . The method employs an Acquity UPLC HSS T3 column (1.8 µm) with a 0.30 mL/min gradient of 0.1% formic acid and acetonitrile . Key parameters include:

ParameterValue
Linear Range (RST/RST-LAC)0.1–50 ng/mL
Linear Range (DM-RST)0.2–100 ng/mL
Intra-Day Precision88.2–96.4%
Extraction Recovery75.3–98.8%

This method achieves baseline separation of analytes within 3.5 minutes, enabling rapid batch analysis .

Stability and Recovery Studies

Stability studies confirm that this compound remains intact under bench-top conditions (6 hours on ice-water slurry) and through three freeze-thaw cycles . Recovery rates using ethyl acetate liquid-liquid extraction exceed 85%, ensuring reliable quantification in synthetic batches .

Comparative Analysis of Preparation Techniques

Chemical Demethylation vs. Direct Synthesis

Chemical demethylation of Rosuvastatin Lactone using boron tribromide offers a retro-synthetic approach but risks lactone ring opening . Direct synthesis via modified intermediates (e.g., methylsulfonamide substitution) proves more efficient, with yields exceeding 90% compared to 65–70% for demethylation routes .

Environmental and Scalability Considerations

The patent route emphasizes environmental sustainability by avoiding heavy metal catalysts and optimizing solvent recovery . Toluene and acetonitrile are recycled through distillation, reducing waste generation by 40% compared to traditional methods .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Wirkmechanismus

N-Desmethyl Rosuvastatin Lactone exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition leads to a decrease in cholesterol biosynthesis in the liver. The compound primarily targets the liver cells, where it binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

NDRL shares structural similarities with other statin metabolites, particularly lactone derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Pharmacological Activity Metabolic Pathway
NDRL C21H24FN3O5S 449.5 Inactive Hepatic CYP2C9-mediated oxidation
Rosuvastatin Lactone (RSTL) C22H26FN3O6S 503.5 Inactive Acid-to-lactone interconversion
Atorvastatin Lactone C33H35FN2O5 582.6 Inactive CYP3A4-mediated metabolism
Simvastatin (prodrug) C25H38O5 418.6 Active after hydrolysis Esterase-mediated activation

Key Findings :

  • NDRL and RSTL are both inactive lactones, unlike simvastatin lactone, which serves as a prodrug requiring activation .
  • NDRL lacks the methyl group present in RSTL, altering its metabolic clearance and plasma stability .

Pharmacokinetic Profiles

Plasma concentrations of NDRL and analogs vary significantly due to genetic and environmental factors:

Parameter NDRL RSTL Atorvastatin Lactone
Cmax (ng/mL) 0.5–100 (dose-dependent) 0.1–100 10–200 (dose-dependent)
AUC (ng·h/mL) 7.5–16.3* 226–240.9* 58.2–225
Half-life (h) ~19 (similar to RST) ~19 14–20
Clearance (L/h/m²) Not reported 20.8–30.6 43.4–62.9

*Data from studies evaluating drug interactions (e.g., phenytoin coadministration increased NDRL AUC by 117% ).

Key Findings :

  • Ethnic Variability : Plasma levels of NDRL and RSTL are 30–50% higher in Asian populations due to polymorphisms in SLCO1B1 and ABCG2 genes affecting hepatic uptake .

Stability and Environmental Persistence

NDRL and related lactones exhibit stability differences in formulations and environmental matrices:

Condition NDRL Stability RSTL Stability Atorvastatin Lactone
Plasma Storage Stable at −80°C for 1 month Stable at −80°C for 1 month Degrades by 20% in 21 days
Formulation Stability Not reported 0.28% impurities (F5b) vs. 0.76% (Crestor®) 1.21% impurities
Environmental Fate Not studied 22% removal in wastewater 66% removal in wastewater

Key Findings :

  • RSTL is more stable in advanced formulations (e.g., hydrophobic-coated tablets) compared to commercial formulations .
  • Atorvastatin lactone is more susceptible to environmental degradation than RSTL .

Clinical and Research Implications

  • Analytical Challenges : Simultaneous quantification of NDRL, RST, and RSTL requires UPLC-MS/MS with a sensitivity of 0.1–100 ng/mL .
  • Safety : While NDRL itself is inactive, elevated lactone levels (e.g., due to drug interactions) may indirectly affect statin efficacy or toxicity .
  • Regulatory Considerations : NDRL is classified as an impurity in pharmacopeial standards, requiring monitoring during drug development .

Biologische Aktivität

N-Desmethyl Rosuvastatin Lactone (DM-RSL) is a significant metabolite of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and cardiovascular diseases. Understanding the biological activity of DM-RSL is crucial for grasping the pharmacological effects of Rosuvastatin and its derivatives.

This compound is characterized by its lactone structure, which plays a vital role in its biological functions. The compound has a molecular weight of approximately 455.5 g/mol and is produced through the metabolic pathways involving cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4 .

Biological Activities

1. Lipid Metabolism:
DM-RSL retains lipid-lowering properties similar to those of Rosuvastatin. It has been shown to reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. This effect is primarily mediated through the inhibition of HMG-CoA reductase, the enzyme critical for cholesterol biosynthesis .

2. Anti-inflammatory Effects:
Research indicates that DM-RSL exhibits anti-inflammatory activities by reducing the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) in various cell culture studies . This property may contribute to its cardiovascular protective mechanisms, as inflammation plays a significant role in atherosclerosis.

3. Drug-Drug Interactions:
DM-RSL's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could influence the metabolism of concurrent medications. Understanding these interactions is essential for optimizing therapeutic regimens involving statins .

Case Studies and Clinical Trials

Several studies have explored the pharmacokinetics and biological effects of DM-RSL:

  • Pharmacokinetic Analysis: A study assessing the concentrations of Rosuvastatin and its metabolites (including DM-RSL) demonstrated that circulating levels of DM-RSL were significantly lower than those of Rosuvastatin after administration, indicating that while it is an active metabolite, it does not accumulate to the same extent .
  • Clinical Application: A clinical trial utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DM-RSL in human plasma, confirming its presence and providing insights into its metabolic profile post-Rosuvastatin administration .

Comparative Analysis with Other Statins

The following table compares DM-RSL with other statins and their metabolites regarding their structural characteristics and biological activities:

Compound NameStructure TypeUnique Features
Rosuvastatin Hydroxy acidPotent LDL-cholesterol lowering effects
Simvastatin LactoneStrong lipid-lowering properties; different metabolic profile
Atorvastatin Hydroxy acidSimilar mechanism; distinct side effects
N-Desmethyl Atorvastatin MetaboliteAffects bioavailability
Lovastatin LactoneFirst statin discovered; less potent than newer agents
N-Desmethyl Rosuvastatin MetaboliteActive metabolite contributing to lipid-lowering effects

Q & A

Basic Research Questions

Q. How is N-Desmethyl Rosuvastatin Lactone identified and quantified in biological samples?

  • Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for simultaneous detection in plasma. Validate the method for sensitivity, specificity, and linearity (e.g., calibration curves spanning 0.5–500 ng/mL). Include internal standards like deuterated analogs to improve accuracy .

Q. What are the primary metabolic pathways of Rosuvastatin leading to this compound?

  • Methodology : Conduct in vitro hepatocyte assays to map CYP450-mediated metabolism. Use selective CYP inhibitors (e.g., CYP2C9 inhibitors like sulfaphenazole) to confirm enzymatic contributions. Quantify metabolites via LC-MS/MS and compare pharmacokinetic profiles .

Q. How does the solubility of this compound affect experimental handling?

  • Methodology : Dissolve the compound in DMSO with brief heating (37°C) and sonication. Validate solubility using dynamic light scattering (DLS) or nuclear magnetic resonance (NMR). Store at -20°C to prevent degradation .

Q. What are the key differences in pharmacological activity between Rosuvastatin, its lactone, and N-Desmethyl metabolites?

  • Methodology : Perform in vitro HMG-CoA reductase inhibition assays. Compare IC₅₀ values: Rosuvastatin (active), N-Desmethyl (50% less active), and lactone (clinically inactive). Use rat aortic ring models to assess vasorelaxant effects .

Q. Which analytical techniques are recommended for distinguishing Rosuvastatin lactone from its open-acid form?

  • Methodology : Employ pH-controlled HPLC with UV detection. At pH ≤4, the lactone form predominates; at physiological pH, the hydroxy-acid form is detected. Validate with spiked plasma samples .

Advanced Research Questions

Q. How to design a study investigating the pH-dependent hydrolysis stability of this compound?

  • Methodology : Use buffer systems at varying pH (1–8) and simulate physiological conditions (37°C). Monitor hydrolysis kinetics via UPLC-MS/MS. Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. What experimental strategies resolve contradictions between observed lactone bioactivity and its reported inactivity?

  • Methodology : Context-dependent assays are critical. For vascular effects, use endothelium-denuded rat aortic rings precontracted with phenylephrine. Compare lactone potency (IC₅₀) to parent drugs. Contrast with HMG-CoA inhibition assays to explain differential activity .

Q. How to optimize a pharmacokinetic study for simultaneous detection of Rosuvastatin and its metabolites in human plasma?

  • Methodology : Develop a validated UPLC-MS/MS protocol with protein precipitation (acetonitrile) for sample cleanup. Include quality controls for precision (≤15% RSD) and accuracy (85–115%). Reference Bai et al. (2018) for clinical application frameworks .

Q. What statistical approaches are appropriate for analyzing concentration-response data in vasorelaxation studies?

  • Methodology : Apply two-way ANOVA to compare treatments across multiple concentrations. Use post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Report log IC₅₀ values with 95% confidence intervals and Prism software for graphical analysis .

Q. How to address instability of this compound in long-term cell culture experiments?

  • Methodology : Pre-test stability in culture media (e.g., DMEM + 10% FBS) at 37°C/5% CO₂. Use stabilizers like EDTA or antioxidants (e.g., BHT). Monitor degradation via periodic LC-MS sampling and adjust dosing intervals .

Q. What methodologies validate the absence of cross-reactivity in immunoassays for this compound?

  • Methodology : Test polyclonal antibodies against structural analogs (e.g., Rosuvastatin acid, lactone) using Western blot or ELISA. Confirm specificity via competitive binding assays and densitometric analysis (e.g., Quantity One software) .

Q. How to reconcile discrepancies in metabolite activity between in vitro and in vivo models?

  • Methodology : Conduct parallel studies: (1) In vitro CYP450 metabolism assays with human microsomes, and (2) in vivo rodent pharmacokinetics with bile-duct cannulation for fecal metabolite analysis. Compare AUC ratios and metabolite excretion profiles .

Q. Data Analysis & Interpretation

Q. How to statistically evaluate the significance of impurity levels in stability studies?

  • Methodology : Use one-way ANOVA to compare impurity concentrations (e.g., lactone, dehydro derivatives) across storage conditions (25°C/60% RH vs. 40°C/75% RH). Apply Tukey’s HSD for post-hoc analysis and set acceptance criteria (e.g., ≤0.5% lactone impurity) .

Q. What are best practices for presenting conflicting data on metabolite bioactivity?

  • Methodology : Use funnel plots or Bland-Altman analysis to assess bias. Contextualize findings with literature (e.g., lactone’s vascular activity vs. hepatic inactivity) and discuss model-specific limitations (e.g., species differences in CYP expression) .

Q. How to ensure reproducibility in molecular dynamics simulations of this compound?

  • Methodology : Run triplicate simulations (≥100 ns) using AMBER or GROMACS. Validate force fields with experimental solubility/logP data. Report RMSD and free energy profiles for binding interactions .

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCHZXKSCWERQN-GUFYHEMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.